molecular formula C14H18ClNO2S B8688566 N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide

Cat. No.: B8688566
M. Wt: 299.8 g/mol
InChI Key: XFTASAWLJRDKHN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide typically involves the reaction of 4-chlorobenzenethiol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The resulting intermediate is then reacted with a carboxamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxane ring or the carboxamide group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxane derivatives and reduced carboxamides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide
  • N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

Uniqueness

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C14H18ClNO2S

Molecular Weight

299.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide

InChI

InChI=1S/C14H18ClNO2S/c15-12-1-3-13(4-2-12)19-10-7-16-14(17)11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17)

InChI Key

XFTASAWLJRDKHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(4-chlorophenyl)sulfanyl]ethanamine (15.32 g, 82 mmol, prepared from 4-chlorothiophenol and 2-chloroethylamine as described before) in DMF (247 ml) was added sequentially tetrahydro-2H-pyran-4-carboxylic acid (9.66 g, 74.2 mmol), EDC (15.65 g, 82 mmol) and HOAt (2.021 g, 14.85 mmol) and the reaction mixture was stirred at RT overnight. The reaction mixture was diluted with EtOAc, washed with 1N HCl, aq NaHCO3, 3M LiCl, dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography (silica 1 kg, 50 to 100% EtOAc in hexane), to give N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetrahydro-2H-pyran-4-carboxamide (1825 g). MS: M+H=300. H1NMR (400 MHz, CDCl3) δ: 7.31 (d, J=9.9 Hz, 2H), 7.26 (d, J=9.9 Hz, 2H), 5.82 (br s, 1 H), 4.40-3.96 (m, 2H), 3.46 (dt, J=7.0, 7.0 Hz, 2H), 3.45-3.36 (m, 2H), 3.05 (t, J=7.0 Hz, 2 H), 2.34-2.26 (m, 1H), 1.82-1.65 (m, 4H).
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Name
Quantity
15.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.021 g
Type
reactant
Reaction Step One
Name
Quantity
247 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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